2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C15H9F3N2OS and a molecular weight of 322.31 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a sulfanyl group, and a dihydroquinazolinone core
Preparation Methods
The synthesis of 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired dihydroquinazolinone .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
2-Sulfanyl-3-phenyl-3,4-dihydroquinazolin-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-[2-(Trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one:
2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one: Lacks the dihydro component, leading to variations in stability and reactivity.
The presence of both the trifluoromethyl and sulfanyl groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)10-6-2-4-8-12(10)20-13(21)9-5-1-3-7-11(9)19-14(20)22/h1-8H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOMVDFAYKUETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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